![molecular formula C12H15NO3 B3385076 3-[(1-Phenylethyl)carbamoyl]propanoic acid CAS No. 60756-87-8](/img/structure/B3385076.png)
3-[(1-Phenylethyl)carbamoyl]propanoic acid
Vue d'ensemble
Description
“3-[(1-Phenylethyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 60756-87-8 . It has a molecular weight of 221.26 . The IUPAC name for this compound is 4-oxo-4-[(1-phenylethyl)amino]butanoic acid . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 100-101 degrees Celsius . The compound has a molecular weight of 221.26 .Applications De Recherche Scientifique
Novel Opioid Antagonists
Compounds similar to "3-[(1-Phenylethyl)carbamoyl]propanoic acid" have been explored in the development of opioid antagonists. For example, the synthesis and study of 3-(2,6-Dimethyl-4-carbamoylphenyl)propanoic acid (Dcp) led to the first opioid peptide-derived antagonists that do not contain a phenolic hydroxyl group at the 1-position residue. This represents a novel class of mu opioid antagonists, showing significant potential in pain management research (Lu et al., 2006).
Renewable Building Blocks for Materials Science
Phloretic acid, structurally related to the query compound, has been investigated as a renewable building block for the synthesis of polybenzoxazines. It enhances the reactivity of –OH bearing molecules towards benzoxazine ring formation, presenting a sustainable alternative to conventional phenol-based approaches. This research paves the way for the development of materials with thermal and thermo-mechanical properties suitable for various applications, demonstrating the compound's relevance in green chemistry and materials science (Trejo-Machin et al., 2017).
Catalysis and Organic Synthesis
Research into the synthesis and reactivity of "this compound" and related compounds has contributed to the development of new catalytic methods and organic synthesis processes. For instance, the study of macrocyclic compounds derived from similar structures has led to advancements in direct amide cyclization techniques, contributing to the synthesis of complex organic molecules (Linden et al., 2006).
Biocatalysis and Enzymatic Synthesis
Compounds within the same chemical family have been used in studies focusing on the enzymatic synthesis of chiral intermediates for antidepressant drugs. The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase showcases the compound's role in producing enantiomerically pure substances, highlighting its importance in pharmaceutical synthesis (Choi et al., 2010).
Luminescent Materials
Research into the synthesis and characterization of "3-(thiazol-2-yl carbamoyl) propanoic acid" and its metal complexes has led to the development of novel luminescent materials. These compounds exhibit potential for various applications, including sensors and display technologies, due to their unique luminescent properties (Kanwal et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
4-oxo-4-(1-phenylethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(15)16/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEKFTPKHWMMIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



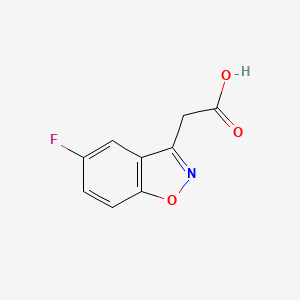


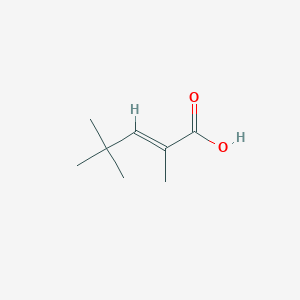
![Pyrimido[4,5-d][1,3]diazine-4-thiol](/img/structure/B3385040.png)
![2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3385044.png)
![3-[(2-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3385046.png)
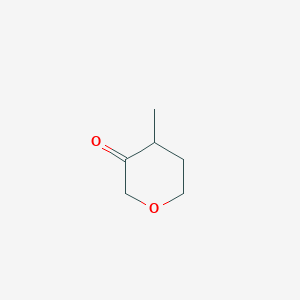

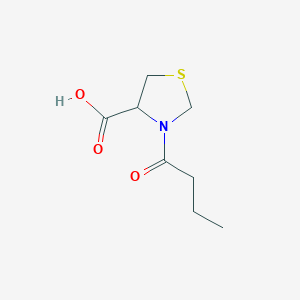
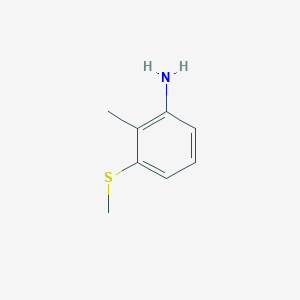
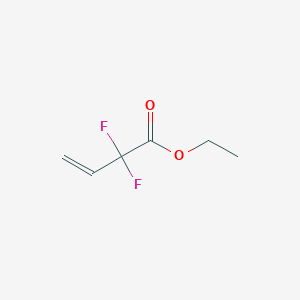
![Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3385096.png)
